molecular formula C11H7BrN4 B12915116 3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62051-96-1

3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B12915116
CAS No.: 62051-96-1
M. Wt: 275.10 g/mol
InChI Key: XIEOZCBYNWXBPZ-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a bromophenyl group attached to the triazole ring.

Preparation Methods

The synthesis of 3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of a hydrazine derivative with a brominated aromatic aldehyde under acidic conditions. Another approach is the reaction of a bromophenyl-substituted hydrazine with a pyridine carboxylic acid derivative in the presence of a dehydrating agent. Industrial production methods often utilize continuous flow reactors to optimize reaction conditions and improve yield .

Chemical Reactions Analysis

3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can be compared with other similar compounds, such as:

Properties

CAS No.

62051-96-1

Molecular Formula

C11H7BrN4

Molecular Weight

275.10 g/mol

IUPAC Name

3-(2-bromophenyl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C11H7BrN4/c12-8-4-1-2-6-10(8)16-11-9(14-15-16)5-3-7-13-11/h1-7H

InChI Key

XIEOZCBYNWXBPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=CC=N3)N=N2)Br

Origin of Product

United States

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